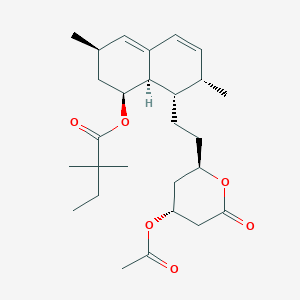

乙酰辛伐他汀

描述

Statins, including lovastatin and simvastatin, are key in cholesterol management and have been extensively studied for their synthesis, molecular structure, and properties. These compounds are primarily used for lowering cholesterol levels by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis.

Synthesis Analysis

The synthesis of lovastatin involves complex polyketide synthetic cycles facilitated by enzymes like lovastatin nonaketide synthase (LovB) with the aid of trans-acting enoyl reductase (LovC). This process includes multiple steps, demonstrating the intricate nature of statin biosynthesis (Wang et al., 2021).

Molecular Structure Analysis

The molecular architecture of the enzymes involved in lovastatin production, such as the LovB–LovC complex, is critical for understanding statin synthesis. Cryo-EM structures reveal the complex's domain organization and catalytic chamber, providing insights into the structural basis for lovastatin biosynthesis (Wang et al., 2021).

Chemical Reactions and Properties

Lovastatin synthesis involves key chemical reactions, including a proposed Diels-Alder cyclization, which is crucial for forming the compound's bicyclic core. This reaction is indicative of the complex chemical processes involved in statin biosynthesis (Witter & Vederas, 1996).

Physical Properties Analysis

Statins like lovastatin exhibit specific physical properties related to their solubility and dissolution behavior, significantly impacting their bioavailability and therapeutic efficacy. Studies on solid dispersions with acetylsalicylic acid, for example, have explored methods to improve lovastatin's dissolution rate, highlighting the importance of understanding and optimizing the physical properties of statins for clinical use (Górniak et al., 2016).

Chemical Properties Analysis

The chemical properties of statins, including their inhibitory effect on HMG-CoA reductase, are central to their action mechanism. The interaction of statins with the enzyme's active site demonstrates the chemical basis for their therapeutic effects, including cholesterol reduction and potential implications for treating cardiovascular diseases (Lin et al., 2008).

科学研究应用

鲨烯合酶抑制和胆固醇管理

- 乙酸拉帕奎斯塔特作为鲨烯合酶抑制剂:对乙酸拉帕奎斯塔特的研究表明,作为一种鲨烯合酶抑制剂,它在降低低密度脂蛋白胆固醇方面具有显著的效果,这是心血管风险的一个关键指标。尽管由于潜在的肝脏安全问题而停止了这种药物的开发,但这项研究为脂质调节药物开发的挑战和潜力提供了宝贵的见解(Stein et al., 2011)。

他汀类药物和心理健康

- 在精神病学中的N-乙酰半胱氨酸:N-乙酰半胱氨酸(NAC)已被研究用于治疗精神障碍。尽管它与乙酰辛伐他汀没有直接联系,但关于NAC的研究提供了一个例子,说明乙酰化化合物如何在精神治疗中发挥作用,调节各种通路,如谷氨酸能、神经营养和炎症(Dean et al., 2011)。

他汀类药物和微生物效应

- 他汀类药物和口腔微生物:一项研究回顾了他汀类药物对各种口腔微生物的抗菌效应。发现他汀类药物对一系列口腔病原体,包括细菌、病毒和真菌,具有抗菌效果。这表明他汀类药物在胆固醇管理之外还有更广泛的应用(Ting et al., 2016)。

属性

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O6/c1-7-27(5,6)26(30)33-23-13-16(2)12-19-9-8-17(3)22(25(19)23)11-10-20-14-21(31-18(4)28)15-24(29)32-20/h8-9,12,16-17,20-23,25H,7,10-11,13-15H2,1-6H3/t16-,17-,20+,21+,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVWRJDVJRNCPE-BIKFJBPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163099 | |

| Record name | Acetyl simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl simvastatin | |

CAS RN |

145576-25-6 | |

| Record name | Acetyl simvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145576256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl simvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetyl simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYL SIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/171OXS3HEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

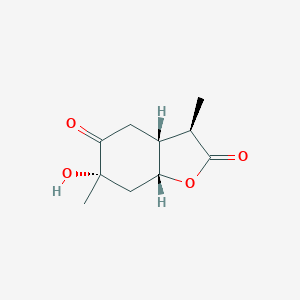

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)